3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide
Description
Properties
IUPAC Name |
3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopropylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c23-12-18(22(28)25-20-8-9-20)11-19-15-27(14-16-5-2-1-3-6-16)26-21(19)17-7-4-10-24-13-17/h1-7,10-11,13,15,20H,8-9,14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIDKRQIZFPKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CN(N=C2C3=CN=CC=C3)CC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes structurally related compounds and their characteristics:
Q & A
Q. What are the optimized synthetic routes for this compound, and how are reaction conditions tailored to improve yield?
Methodological Answer: A representative synthesis involves coupling pyrazole intermediates with cyclopropanamine under Ullmann-type conditions. Key steps include:
- Reagents : Copper(I) bromide (CuBr) as a catalyst, cesium carbonate (Cs₂CO₃) as a base, and dimethyl sulfoxide (DMSO) as a solvent .
- Conditions : Reaction at 35°C for 48 hours, followed by extraction with dichloromethane (DCM) and purification via gradient elution chromatography (0–100% ethyl acetate/hexane).
- Yield Optimization : Low yields (~17.9%) suggest sensitivity to steric hindrance from the benzyl and pyridinyl groups. Alternative catalysts (e.g., Pd-based systems) or microwave-assisted heating may enhance efficiency.
Q. Table 1: Representative Synthesis Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Coupling | CuBr, Cs₂CO₃, DMSO, 35°C, 48h | 17.9% | >95% |
| Purification | Ethyl acetate/hexane gradient | - | >99% |
Q. How is structural confirmation achieved using spectroscopic and crystallographic methods?
Methodological Answer:
- 1H/13C NMR : Key signals include pyridinyl protons (δ 8.8–7.2 ppm), cyano group absence (no proton signal), and cyclopropyl methylene (δ 1.2–1.5 ppm). Discrepancies in aromatic proton splitting may indicate rotational isomerism .
- HRMS : Confirms molecular ion ([M+H]+) with <2 ppm error.
- X-ray Diffraction : Single-crystal analysis (if feasible) resolves bond angles and planarity of the enamide group, critical for assessing conjugation .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict electronic properties and guide functional group modifications?
Methodological Answer: Density Functional Theory (DFT) calculations assess:
- Electron Density : Localization on the cyano and enamide groups, influencing reactivity.
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with stability; smaller gaps suggest susceptibility to nucleophilic attack.
- Applications : Modifying the pyridinyl or benzyl substituents alters charge distribution, which can be simulated to prioritize synthetic targets .
Q. Table 2: DFT-Calculated Properties
| Parameter | Value |
|---|---|
| HOMO (eV) | -5.2 |
| LUMO (eV) | -1.8 |
| Band Gap (eV) | 3.4 |
Q. How to address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Case Study : A 1H NMR signal at δ 3.3 ppm (cyclopropyl CH₂) may overlap with solvent residues. Use deuterated solvents (e.g., DMSO-d6) and 2D NMR (HSQC, HMBC) to assign quaternary carbons and adjacent protons .
- Validation : Cross-reference experimental IR (e.g., C≡N stretch ~2200 cm⁻¹) with computational vibrational spectra .
Q. What experimental strategies assess stability under physiological or catalytic conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C identifies decomposition points.
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–9) at 37°C; monitor via LC-MS for degradation products (e.g., cyclopropane ring opening).
- Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes under UV irradiation .
Data Contradiction Analysis
Scenario : Discrepancy between theoretical (DFT) and experimental NMR shifts.
Resolution :
Solvent Effects : Simulate NMR shifts using polarizable continuum models (e.g., IEFPCM for DMSO).
Tautomerism : Check for keto-enol or rotational equilibria affecting peak splitting.
Crystal Packing : X-ray data may reveal non-covalent interactions (e.g., π-stacking) that shift solution-phase NMR signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
